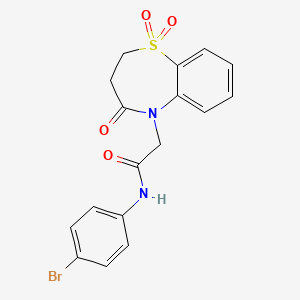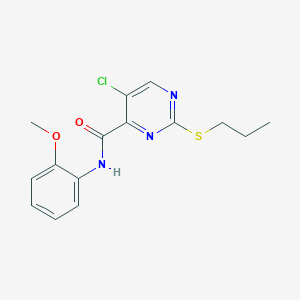![molecular formula C25H28N2O3 B14993406 (2E)-3-{1-[2-hydroxy-3-(morpholin-4-yl)propyl]-1H-indol-3-yl}-1-(4-methylphenyl)prop-2-en-1-one](/img/structure/B14993406.png)
(2E)-3-{1-[2-hydroxy-3-(morpholin-4-yl)propyl]-1H-indol-3-yl}-1-(4-methylphenyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (2E)-3-{1-[2-hydroxy-3-(morpholin-4-yl)propyl]-1H-indol-3-yl}-1-(4-methylphenyl)prop-2-en-1-one is a complex organic molecule featuring an indole core, a morpholine ring, and a hydroxypropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-{1-[2-hydroxy-3-(morpholin-4-yl)propyl]-1H-indol-3-yl}-1-(4-methylphenyl)prop-2-en-1-one typically involves multi-step organic reactions. One common approach is to start with the indole core, which is functionalized with a hydroxypropyl group through a series of nucleophilic substitution reactions. The morpholine ring is then introduced via a Mannich reaction, which involves the condensation of formaldehyde, morpholine, and the indole derivative. The final step involves the formation of the prop-2-en-1-one moiety through an aldol condensation reaction with 4-methylbenzaldehyde under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of catalysts and solvents that are recyclable and environmentally friendly is emphasized to reduce the overall environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-3-{1-[2-hydroxy-3-(morpholin-4-yl)propyl]-1H-indol-3-yl}-1-(4-methylphenyl)prop-2-en-1-one: undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group in the prop-2-en-1-one moiety can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: NaBH4 in methanol at 0°C.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of nitro or halogenated derivatives of the indole ring.
Applications De Recherche Scientifique
(2E)-3-{1-[2-hydroxy-3-(morpholin-4-yl)propyl]-1H-indol-3-yl}-1-(4-methylphenyl)prop-2-en-1-one: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of (2E)-3-{1-[2-hydroxy-3-(morpholin-4-yl)propyl]-1H-indol-3-yl}-1-(4-methylphenyl)prop-2-en-1-one involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, modulating their activity. The morpholine ring enhances the compound’s solubility and bioavailability, facilitating its interaction with biological membranes and proteins. The hydroxypropyl group can form hydrogen bonds with target molecules, stabilizing the compound-target complex.
Comparaison Avec Des Composés Similaires
(2E)-3-{1-[2-hydroxy-3-(morpholin-4-yl)propyl]-1H-indol-3-yl}-1-(4-methylphenyl)prop-2-en-1-one: can be compared with similar compounds such as:
Indole derivatives: These compounds share the indole core but differ in their substituents, affecting their biological activity and chemical reactivity.
Morpholine-containing compounds: These compounds contain the morpholine ring, which imparts similar solubility and bioavailability properties.
Prop-2-en-1-one derivatives: These compounds share the prop-2-en-1-one moiety, influencing their reactivity in aldol condensation reactions.
The uniqueness of This compound lies in its combination of these functional groups, which confer a distinct set of chemical and biological properties.
Propriétés
Formule moléculaire |
C25H28N2O3 |
|---|---|
Poids moléculaire |
404.5 g/mol |
Nom IUPAC |
(E)-3-[1-(2-hydroxy-3-morpholin-4-ylpropyl)indol-3-yl]-1-(4-methylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C25H28N2O3/c1-19-6-8-20(9-7-19)25(29)11-10-21-16-27(24-5-3-2-4-23(21)24)18-22(28)17-26-12-14-30-15-13-26/h2-11,16,22,28H,12-15,17-18H2,1H3/b11-10+ |
Clé InChI |
CMPJKITVKSXEMH-ZHACJKMWSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)C(=O)/C=C/C2=CN(C3=CC=CC=C32)CC(CN4CCOCC4)O |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)C=CC2=CN(C3=CC=CC=C32)CC(CN4CCOCC4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(3,4-dimethoxyphenyl)-5-(furan-2-ylmethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14993328.png)
![4-[4-(hexyloxy)-3-methoxyphenyl]-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14993333.png)
![(4E)-4-[(1-{3-[Bis(2-methylpropyl)amino]-2-hydroxypropyl}-1H-indol-3-YL)methylidene]-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B14993335.png)

![4-(4-fluorophenyl)-3-(2-hydroxy-5-methylphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14993349.png)

![7-(2-fluorophenyl)-3-hydroxy-3-(4-methylphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B14993359.png)

![1-(4-fluorophenyl)-4-[1-(2-methylprop-2-en-1-yl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B14993383.png)

![N,N-diethyl-2-(ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-amine](/img/structure/B14993404.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxy-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B14993407.png)


